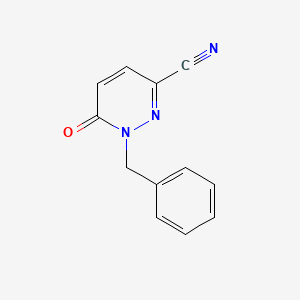![molecular formula C16H13FN2O2S B2901216 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-90-7](/img/no-structure.png)
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorine atom, the methoxy group, and the phenylmethyl substituent. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is crucial for understanding its properties and interactions. The quinazolinone scaffold provides rigidity, while the functional groups contribute to its biological activity. Computational studies and X-ray crystallography have elucidated the precise arrangement of atoms and bond angles .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with electrophiles, nucleophiles, and metal catalysts. These reactions can lead to the formation of derivatives with altered pharmacological profiles .
科学的研究の応用
Pharmacokinetics and Metabolic Pathways
One study detailed the pharmacokinetics of AM-1155, a new 6-fluoro-8-methoxy quinolone, highlighting the compound's favorable absorption and elimination profiles, making it a candidate for further clinical utility (Nakashima et al., 1995). This research is indicative of the broader pharmacokinetic behaviors of related fluoroquinolone compounds, including 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, in human subjects.
Biochemical and Molecular Interactions
The metabolism and disposition studies, such as those conducted on related compounds like [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways and potential therapeutic implications of similar fluoroquinolone derivatives. Such studies reveal extensive metabolism and the principal routes through which these compounds are processed within the body (Renzulli et al., 2011).
Therapeutic Potential and Mechanisms
Although direct studies on this compound specifically are limited in the current literature, research on closely related compounds underscores the potential therapeutic applications of such molecules. For instance, fluoroquinolones' activity against bacterial infections and their pharmacological properties, such as in moxifloxacin and lomefloxacin studies, highlight the utility of fluoro-substituted compounds in developing new treatments (Man et al., 1999).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell proliferation, differentiation, migration, transformation, and programmed cell death .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, including influencing cell proliferation, differentiation, migration, transformation, and programmed cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as temperature, pH, and the presence of other compounds can influence the action of similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "4-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate compound 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a suitable reducing agent such as sodium borohydride in a solvent like ethanol to form the corresponding thioether compound, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether compound is fluorinated using fluorine gas in the presence of a suitable catalyst such as silver fluoride in a solvent like acetonitrile to yield the desired product, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
422526-90-7 |
分子式 |
C16H13FN2O2S |
分子量 |
316.35 |
IUPAC名 |
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChIキー |
YRQXHILMXQMZDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



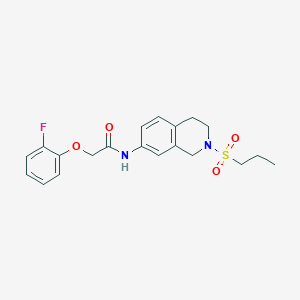
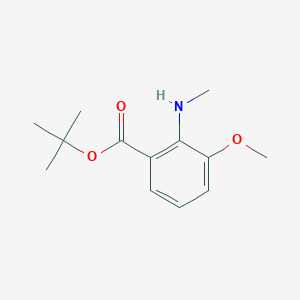
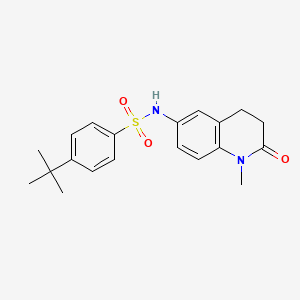

![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
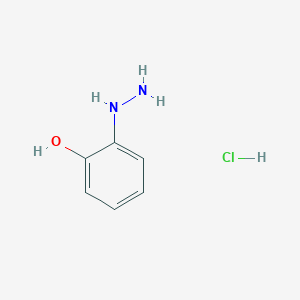
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)
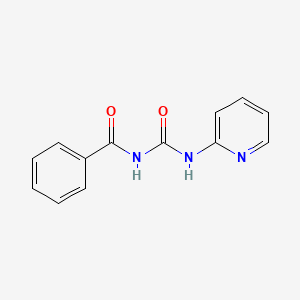
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
